molecular formula C15H18F3NO B5321124 1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B5321124
M. Wt: 285.30 g/mol
InChI Key: AOMLIXNJBSYHNU-UHFFFAOYSA-N
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Description

1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a chemical compound known for its unique structure and properties. It features an azocane ring attached to a phenyl group substituted with a trifluoromethyl group.

Properties

IUPAC Name

azocan-1-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)13-8-6-7-12(11-13)14(20)19-9-4-2-1-3-5-10-19/h6-8,11H,1-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMLIXNJBSYHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the reaction of azocane with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-AZOCANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an azocane ring and a trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

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